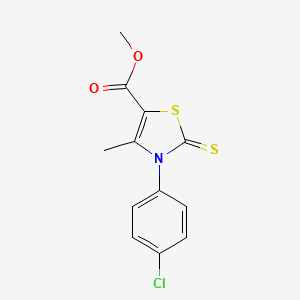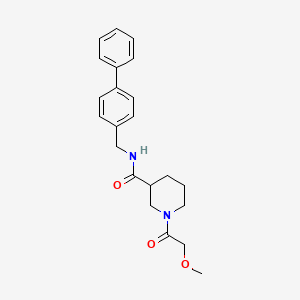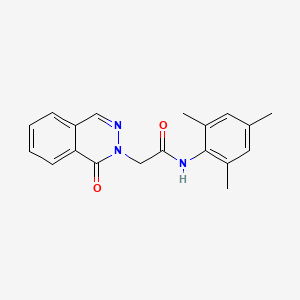![molecular formula C16H16N4O B5669170 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5669170.png)
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazole derivative that exhibits unique properties, making it useful in different areas of research.
作用机制
The mechanism of action of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is not fully understood. However, studies have shown that the compound exhibits excellent binding properties, making it useful in various applications. The compound's unique structure allows it to interact with specific receptors and enzymes, making it useful in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine are still under investigation. However, studies have shown that the compound exhibits excellent antioxidant properties, making it useful in the treatment of oxidative stress-related diseases. The compound has also shown promising results in the treatment of neurological diseases.
实验室实验的优点和局限性
The advantages of using 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine in lab experiments include its unique properties, making it useful in various applications. The compound exhibits excellent coordination properties, making it useful in the synthesis of metal complexes. The compound's unique structure also allows it to interact with specific receptors and enzymes, making it useful in drug development.
The limitations of using this compound in lab experiments include its high cost and limited availability. The compound's synthesis is complex, making it challenging to produce in large quantities. This limitation makes it difficult to conduct large-scale experiments.
未来方向
There are several future directions for research on 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine. One of the significant areas of research is the development of new drugs using this compound. The unique properties of the compound make it an attractive candidate for drug development.
Another area of research is the use of this compound in the treatment of neurological diseases. Studies have shown promising results in the treatment of Alzheimer's and Parkinson's diseases.
Further research is also needed to understand the compound's mechanism of action fully. This understanding will help in the development of new drugs and the optimization of existing drugs.
Conclusion:
In conclusion, 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine is a chemical compound that exhibits unique properties, making it useful in various fields. The compound's potential applications in drug development and the treatment of neurological diseases make it an attractive candidate for further research. However, the high cost and limited availability of the compound pose significant challenges in conducting large-scale experiments.
合成方法
The synthesis of 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine involves the reaction of 3-methoxybenzylamine and 4-(3-methyl-1H-1,2,4-triazol-5-yl)pyridine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting compound is purified through various methods.
科学研究应用
The compound 4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a ligand in coordination chemistry. The compound has demonstrated excellent coordination properties, making it useful in the synthesis of metal complexes.
Another area of research is the use of this compound in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's unique properties make it an attractive candidate for drug development.
属性
IUPAC Name |
4-[2-[(3-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-18-16(14-6-8-17-9-7-14)20(19-12)11-13-4-3-5-15(10-13)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSUZHKFIUXKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=NC=C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![1-{[1-tert-butyl-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5669114.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)
![1-benzyl-4-[(5-bromo-2-furyl)methyl]piperazine](/img/structure/B5669151.png)

![2-(3,5-difluorobenzyl)-8-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669155.png)
![(1S*,5R*)-3-(2-methoxyisonicotinoyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5669162.png)

![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![2-(3-methoxypropyl)-8-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669189.png)
![1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5669193.png)
